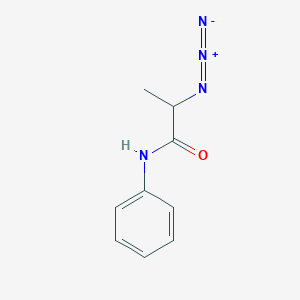
2-azido-N-phenylpropanamide
Overview
Description
2-azido-N-phenylpropanamide is a synthetic chemical compound commonly used in the pharmaceutical and chemical industries. It is a white crystalline powder that is insoluble in water and stable under normal conditions. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in scientific research and industrial processes.
Mechanism of Action
Target of Action
Azido compounds are known to be highly reactive and can interact with various biological targets .
Mode of Action
Azido compounds are known for their reactivity, often participating in click reactions . They can form covalent bonds with various biological targets, potentially altering their function .
Biochemical Pathways
Azido compounds can potentially interfere with various metabolic pathways due to their reactivity .
Pharmacokinetics
It’s known that the metabolism of azido compounds can involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
Azido compounds are known to be reactive and can potentially cause modifications in various biological molecules, potentially leading to changes in cellular functions .
Biochemical Analysis
Biochemical Properties
2-azido-N-phenylpropanamide plays a significant role in biochemical reactions due to its reactive azido group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of heterocycles, such as pyrroles and pyrazoles . These interactions often involve nucleophilic addition or cycloaddition reactions, which are crucial for the formation of complex organic structures. The azido group in this compound can also participate in click chemistry, a popular method for bioconjugation and labeling of biomolecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that azido compounds can affect the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis . This interaction can lead to alterations in cell proliferation and gene expression. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The azido group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions of this compound with biomolecules are crucial for its biochemical activity and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although the specific outcomes depend on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can be metabolized through pathways involving azide reduction, leading to the formation of amines or other derivatives . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, this compound may influence the levels of specific metabolites, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms, and its distribution within tissues depends on factors such as solubility and binding affinity . Once inside the cells, this compound can localize to specific compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles or compartments . The compound can accumulate in areas such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular machinery . This localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-phenylpropanamide typically involves the reaction of 2-bromo-N-phenylpropanamide with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azido group . The reaction can be represented as follows:
2-bromo-N-phenylpropanamide+NaN3→this compound+NaBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, ensures efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-azido-N-phenylpropanamide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve copper(I) catalysts and terminal alkynes under mild conditions.
Substitution Reactions: May involve nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Commonly use hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.
Substituted Amides: Formed from substitution reactions with various nucleophiles.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
2-azido-N-phenylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocycles, such as triazoles, which are valuable intermediates in organic synthesis.
Biology: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-azido-N-phenylacetamide: Similar in structure but with a different carbon chain length.
2-azido-N-phenylbutanamide: Another similar compound with a longer carbon chain.
Uniqueness
2-azido-N-phenylpropanamide is unique due to its specific carbon chain length and the presence of the azido group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-azido-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7(12-13-10)9(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBDOKUHFUJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1464317.png)
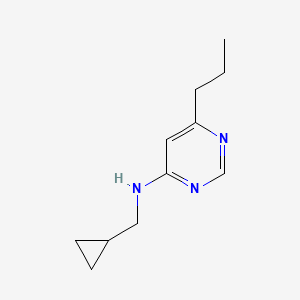
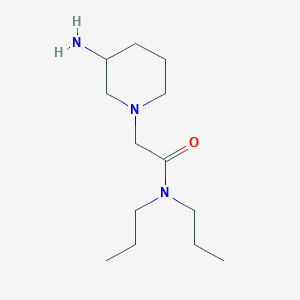
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)

![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)
![3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1464329.png)
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)
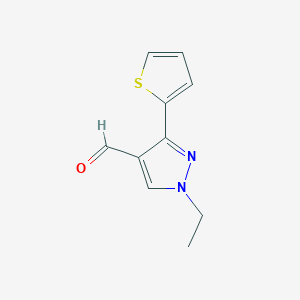
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)
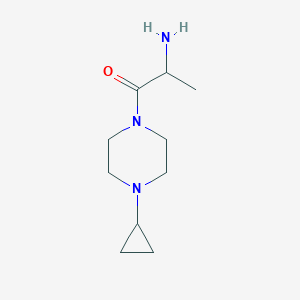
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)
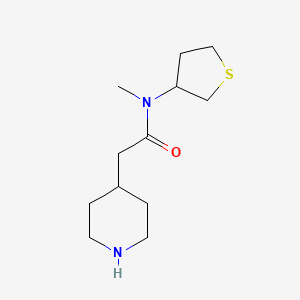
amine](/img/structure/B1464340.png)
